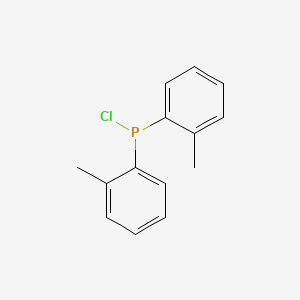
Di-o-tolylchlorophosphine
説明
Di-o-tolylchlorophosphine is a chemical compound with the molecular formula C14H14ClP . It is also known by the trade name Chlorodi(o-tolyl)phosphine .
Molecular Structure Analysis
The molecular weight of Di-o-tolylchlorophosphine is 248.69 . The molecular structure can be represented by the SMILES stringCc1ccccc1P(Cl)c2ccccc2C . Physical And Chemical Properties Analysis
Di-o-tolylchlorophosphine has a melting point of 57°C and a boiling point of 174-178°C/3mm . It is not miscible or difficult to mix in water .科学的研究の応用
Organic Synthesis
Di-o-tolylchlorophosphine is widely used in organic synthesis. Its reactivity as a phosphine ligand makes it valuable for catalytic reactions, such as Buchwald-Hartwig cross-coupling, Heck reactions, Hiyama couplings, Negishi couplings, Sonogashira couplings, Stille couplings, and Suzuki-Miyaura couplings .
Pharmaceutical Research
In drug discovery and development, Di-o-tolylchlorophosphine serves as a building block for designing novel compounds. Researchers utilize it to create phosphine-containing intermediates and ligands for transition metal-catalyzed reactions. These ligands play a crucial role in asymmetric synthesis and other pharmaceutical applications .
Agrochemicals
The compound finds applications in the synthesis of agrochemicals, including herbicides, fungicides, and insecticides. Its ability to form stable complexes with transition metals allows for the development of efficient and selective catalysts for pesticide production .
Materials Science
Di-o-tolylchlorophosphine contributes to the preparation of functional materials. Researchers use it to modify surfaces, synthesize polymers, and create phosphine-functionalized nanoparticles. These materials have applications in sensors, catalysis, and optoelectronics .
Coordination Chemistry
As a phosphine ligand, Di-o-tolylchlorophosphine coordinates with transition metals to form stable complexes. These complexes serve as catalysts in various reactions, including hydrogenation, hydroformylation, and C-C bond formation. Understanding their coordination chemistry is essential for designing efficient catalytic systems .
Photoluminescent Materials
Researchers explore Di-o-tolylchlorophosphine derivatives for their photoluminescent properties. These compounds exhibit fluorescence and phosphorescence, making them potential candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Corrosion Inhibition
Di-o-tolylchlorophosphine derivatives have been investigated as corrosion inhibitors for metals. Their ability to form protective films on metal surfaces helps prevent corrosion in aggressive environments .
Catalysis in Water
Recent studies focus on developing water-soluble phosphine ligands, including Di-o-tolylchlorophosphine derivatives. These ligands enable transition metal-catalyzed reactions in aqueous media, which is environmentally friendly and relevant for green chemistry .
Safety And Hazards
特性
IUPAC Name |
chloro-bis(2-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAGXBGJRWFWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-o-tolylchlorophosphine | |
CAS RN |
36042-94-1 | |
| Record name | Chlorodi(o-tolyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




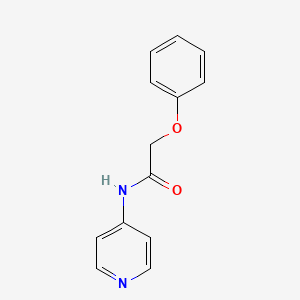
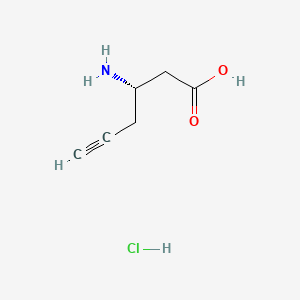
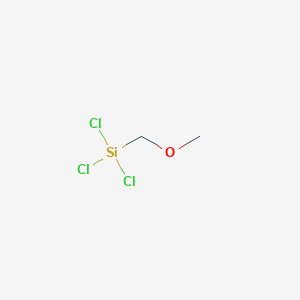
![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)

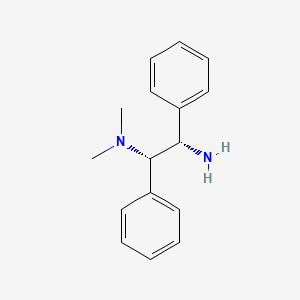

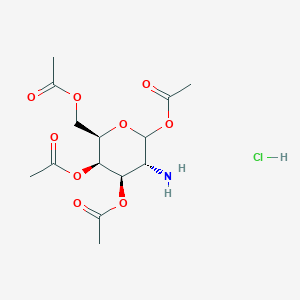
![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)

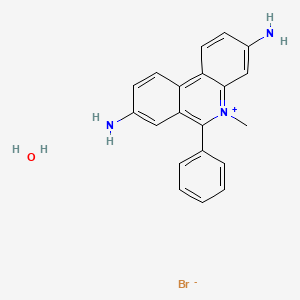
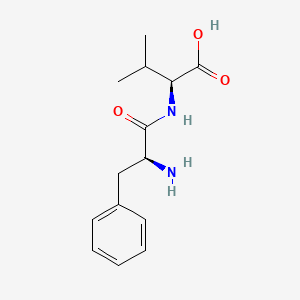
![1-[2,2-Bis(2-methylpropoxymethyl)butoxy]propan-2-amine](/img/structure/B3068333.png)